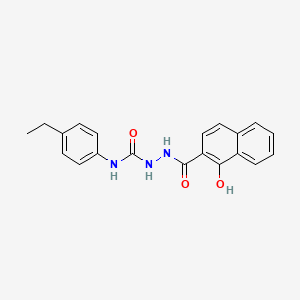
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazinecarboxamides, which are known for their diverse biological activities. HN1 is a promising compound due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also inhibits tumor growth in vivo. Inflammatory cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to its use. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide for cancer treatment. Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in treating inflammatory diseases in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide and its potential therapeutic targets.
合成法
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multistep process involving the reaction of 2-naphthoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-ethylbenzoyl chloride. The final product is obtained through recrystallization and purification steps. This synthesis method has been optimized for high yield and purity, making N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide a readily available compound for scientific research.
科学的研究の応用
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer properties. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-7-10-15(11-8-13)21-20(26)23-22-19(25)17-12-9-14-5-3-4-6-16(14)18(17)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNOWVFAYSNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-[(1-hydroxy-2-naphthoyl)amino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

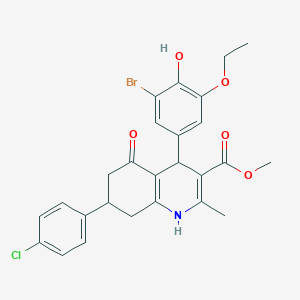
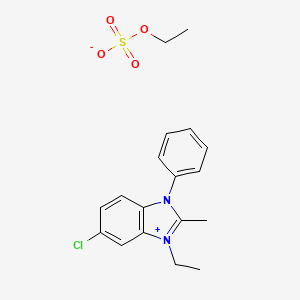
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
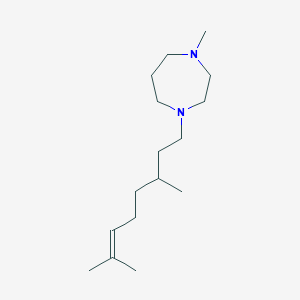
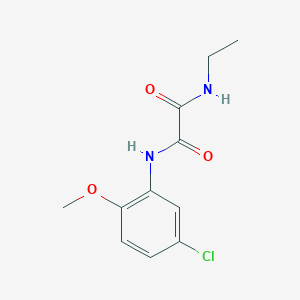
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
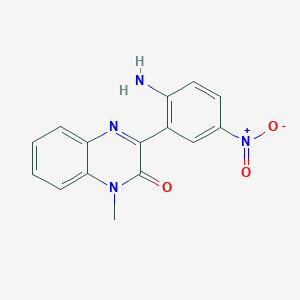
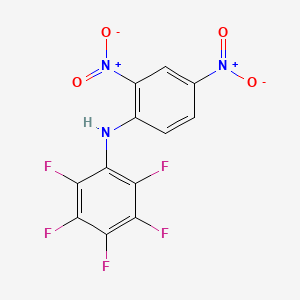
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
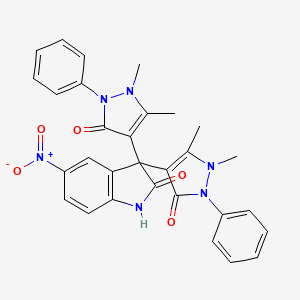
![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)